molecular formula C6H10N4O B2437107 2-(1-methyl-1H-pyrazol-3-yl)acetohydrazide CAS No. 1997201-57-6

2-(1-methyl-1H-pyrazol-3-yl)acetohydrazide

Cat. No.: B2437107
CAS No.: 1997201-57-6
M. Wt: 154.173
InChI Key: ZEMKYSGCMFDVHY-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-3-yl)acetohydrazide is an organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemical research

Preparation Methods

The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)acetohydrazide typically involves the reaction of ethyl 2-(1H-pyrazol-1-yl)acetate with hydrazine hydrate. The reaction is carried out under reflux conditions to yield the desired hydrazide . The general reaction scheme is as follows:

    Starting Material: Ethyl 2-(1H-pyrazol-1-yl)acetate

    Reagent: Hydrazine hydrate

    Conditions: Reflux

The reaction proceeds smoothly to form 2-(1H-pyrazol-1-yl)acetohydrazide, which can then be methylated to obtain this compound .

Chemical Reactions Analysis

2-(1-methyl-1H-pyrazol-3-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives depending on the substituents used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux .

Scientific Research Applications

2-(1-methyl-1H-pyrazol-3-yl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-3-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and pathways involved in bacterial growth, making it an effective antimicrobial agent . The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and leading to the desired biological effect.

Comparison with Similar Compounds

2-(1-methyl-1H-pyrazol-3-yl)acetohydrazide can be compared to other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1-methylpyrazol-3-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-10-3-2-5(9-10)4-6(11)8-7/h2-3H,4,7H2,1H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMKYSGCMFDVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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